n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide
Overview
Description
This compound is characterized by its molecular formula C12H15NO and a molecular weight of 189.25 g/mol.
Scientific Research Applications
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Target of Action
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide is a cyclic ketone The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The compound can be synthesized by the cyclization of 5,6,7,8-tetrahydronaphthalene-1-acetic acid . It undergoes an acidic hydrolysis reaction in water to produce potassium permanganate and formaldehyde . The potassium permanganate can then be used to oxidize other compounds such as ketones . The synthesis and reactions of this compound are similar to those of acetophenone .
Biochemical Pathways
The compound is involved in the cyclization of 5,6,7,8-tetrahydronaphthalene-1-acetic acid . This process leads to the formation of a cyclic ketone. The compound also participates in an acidic hydrolysis reaction, resulting in the production of potassium permanganate and formaldehyde . These products can further participate in oxidation reactions .
Biochemical Analysis
Biochemical Properties
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidation and hydrolysis reactions. For instance, it undergoes acidic hydrolysis in water to produce potassium permanganate and formaldehyde . The potassium permanganate can then be used to oxidize other compounds such as ketones. These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation . These effects make it a valuable tool for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. For example, the compound’s ability to undergo hydrolysis and oxidation reactions suggests that it can modulate enzyme activity and influence metabolic pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on environmental conditions . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal impact and higher doses leading to significant changes in cellular function . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, the compound’s hydrolysis and oxidation reactions produce intermediates that can participate in further biochemical processes . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical and pharmaceutical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide typically involves the cyclization of 5,6,7,8-tetrahydronaphthalene-1-acetic acid. This process can be carried out under acidic conditions, leading to the formation of the desired compound . The reaction conditions often include the use of reagents such as potassium permanganate for oxidation and formaldehyde for hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization and hydrolysis reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate.
Reduction: Typically involving hydrogenation reactions.
Substitution: Commonly with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .
Comparison with Similar Compounds
Similar Compounds
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Similar structure with an additional oxo group.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains fluorine and methyl substitutions
Uniqueness
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry .
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJYMWNQSHRCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978340 | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-18-0 | |
Record name | 6272-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6272-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETAMIDO-5,6,7,8-TETRAHYDRONAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide according to the research?
A1: The research paper focuses on utilizing this compound as a precursor in the synthesis of 8-halotetral-1-ones. Specifically, it undergoes a regioselective oxidation with potassium permanganate followed by acidic hydrolysis to yield 8-aminotetral-1-one. This amino ketone is then further converted to the desired 8-halotetralone. []
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